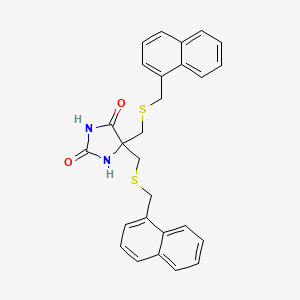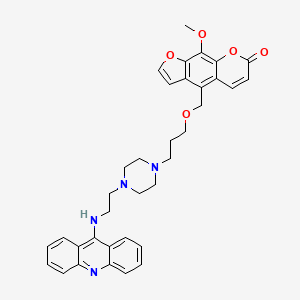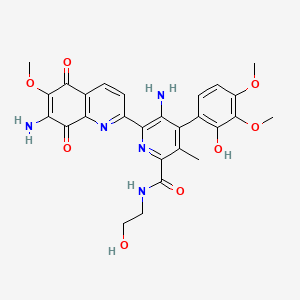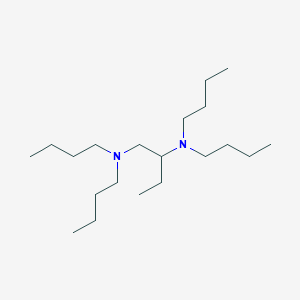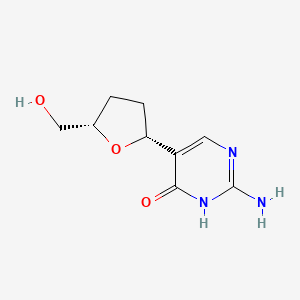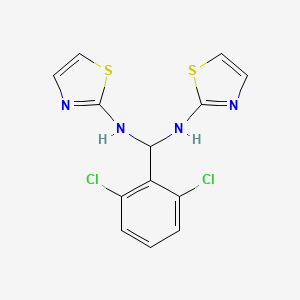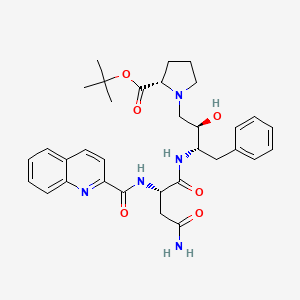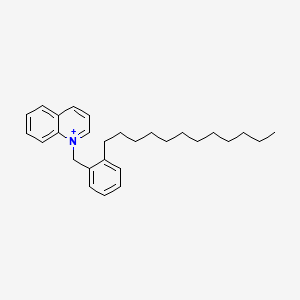
1-Dodecylbenzylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecylbenzylquinoline is a chemical compound that belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry
準備方法
The synthesis of 1-Dodecylbenzylquinoline can be achieved through several synthetic routes. One common method involves the Friedländer synthesis, which typically requires the condensation of aniline derivatives with carbonyl compounds under acidic conditions . Another approach is the Skraup synthesis, which involves the cyclization of aniline with glycerol and an oxidizing agent in the presence of sulfuric acid . Industrial production methods often utilize these classical synthetic routes but may incorporate modern techniques such as microwave-assisted synthesis or the use of ionic liquids to enhance yield and reduce environmental impact .
化学反応の分析
1-Dodecylbenzylquinoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts such as palladium on carbon (Pd/C).
Common reagents and conditions used in these reactions include N-bromosuccinimide (NBS) for bromination and acidic or basic conditions for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include substituted quinolines and benzyl derivatives.
科学的研究の応用
1-Dodecylbenzylquinoline has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-Dodecylbenzylquinoline involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter regulation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its antimicrobial activity may result from disrupting microbial cell membranes or inhibiting essential enzymes .
類似化合物との比較
1-Dodecylbenzylquinoline can be compared with other quinoline derivatives such as chloroquine and quinine, which are well-known for their antimalarial properties . Unlike these compounds, this compound features a long alkyl chain, which may enhance its lipophilicity and membrane permeability, potentially leading to improved biological activity . Other similar compounds include isoquinoline and quinazoline derivatives, which also exhibit diverse biological activities but differ in their core structures and substitution patterns .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable target for further research and development in fields such as medicinal chemistry, biology, and industrial chemistry.
特性
CAS番号 |
68877-28-1 |
|---|---|
分子式 |
C28H38N+ |
分子量 |
388.6 g/mol |
IUPAC名 |
1-[(2-dodecylphenyl)methyl]quinolin-1-ium |
InChI |
InChI=1S/C28H38N/c1-2-3-4-5-6-7-8-9-10-11-17-25-18-12-13-20-27(25)24-29-23-16-21-26-19-14-15-22-28(26)29/h12-16,18-23H,2-11,17,24H2,1H3/q+1 |
InChIキー |
CNLZTMKTPMBSIV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC1=CC=CC=C1C[N+]2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


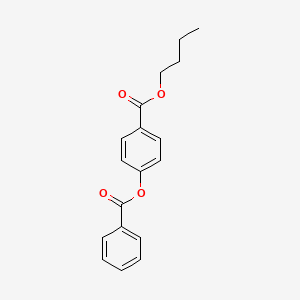
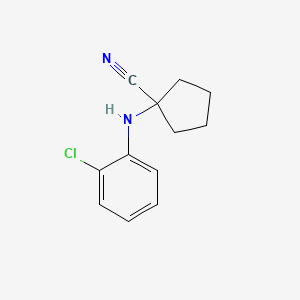
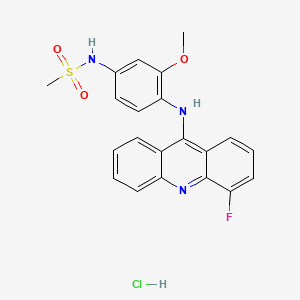
![[2-Chloro-4-[2-(diethylamino)ethylamino]-3,5-dimethylphenyl]methanol;cyclohexylsulfamic acid](/img/structure/B12803280.png)
